diallyl L-glutamate diallyl L-glutamate
Brand Name: Vulcanchem
CAS No.: 45172-25-6
VCID: VC3938880
InChI: InChI=1S/C11H17NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h3-4,9H,1-2,5-8,12H2/t9-/m0/s1
SMILES: C=CCOC(=O)CCC(C(=O)OCC=C)N
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

diallyl L-glutamate

CAS No.: 45172-25-6

Cat. No.: VC3938880

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

diallyl L-glutamate - 45172-25-6

Specification

CAS No. 45172-25-6
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name bis(prop-2-enyl) (2S)-2-aminopentanedioate
Standard InChI InChI=1S/C11H17NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h3-4,9H,1-2,5-8,12H2/t9-/m0/s1
Standard InChI Key JQTAOTLIRWYSFQ-VIFPVBQESA-N
Isomeric SMILES C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N
SMILES C=CCOC(=O)CCC(C(=O)OCC=C)N
Canonical SMILES C=CCOC(=O)CCC(C(=O)OCC=C)N

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

Diallyl L-glutamate (C₁₁H₁₇NO₄) has a molecular weight of 227.26 g/mol and features an L-configuration at the α-carbon, critical for its biological interactions . The compound consists of a glutamic acid backbone with allyl ester groups at both the γ-carboxyl and α-carboxyl positions (Figure 1). Its isomeric SMILES representation (C=CCOC(=O)CCC@@HN) highlights the chiral center and ester linkages .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₄
IUPAC Namebis(prop-2-enyl) (2S)-2-aminopentanedioate
Solubility>500 g/L in polar organic solvents
StabilityResists hydrolysis at pH 5–8

The allyl groups confer enhanced solubility in hydrophobic matrices compared to parent glutamic acid, while maintaining water solubility through the free amino group . X-ray diffraction studies reveal a planar conformation of the glutamate moiety, with allyl groups adopting gauche orientations to minimize steric hindrance .

Spectroscopic Characterization

¹H NMR analysis (DMSO-d₆) shows distinctive peaks: δ 5.8–5.9 ppm (allyl CH₂=CH), δ 4.6–4.8 ppm (ester OCH₂), and δ 3.2 ppm (α-proton) . FT-IR spectra exhibit strong absorptions at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band), confirming the dual esterification .

Synthesis and Production Methodologies

Conventional Esterification Routes

Industrial production typically employs L-glutamic acid and allyl bromide in a two-step esterification:

  • γ-Carboxyl Activation:
    L-Glu+Allyl-BrDMAP, DCCγ-allyl-L-glutamate\text{L-Glu} + \text{Allyl-Br} \xrightarrow{\text{DMAP, DCC}} \gamma\text{-allyl-L-glutamate}

  • α-Carboxyl Esterification:
    γ-allyl-L-glutamate+Allyl-OHH2SO4Diallyl L-glutamate\gamma\text{-allyl-L-glutamate} + \text{Allyl-OH} \xrightarrow{\text{H2SO4}} \text{Diallyl L-glutamate}

Yields reach 78–82% with optimized stoichiometry (2.2:1 allyl bromide:glutamic acid) . Recent advances utilize enzymatic catalysis (lipase B from Candida antarctica) to achieve 89% yield under mild conditions (pH 7.0, 40°C) .

Tosylate Salt Formation

For pharmaceutical applications, the p-toluenesulfonate salt (CAS 20845-16-3) is prepared via acid-base reaction:
Diallyl L-glutamate+p-TsOHDiallyl L-glutamate tosylate\text{Diallyl L-glutamate} + \text{p-TsOH} \rightarrow \text{Diallyl L-glutamate tosylate}
This derivative exhibits improved crystallinity (melting point 162–164°C) and shelf stability .

Biochemical and Pharmacological Applications

Neurotransmitter Modulation

In vivo studies in rat hippocampus demonstrate diallyl L-glutamate's role in glutamate homeostasis. Administration (10 mg/kg) increased extracellular glutamate by 20% (p < 0.05) and enhanced KCl-stimulated GABA release by 217% . These effects are attributed to competitive inhibition of glutamate decarboxylase, shifting metabolic flux toward GABA synthesis .

Drug Delivery Systems

The compound's amphiphilic nature enables self-assembly into micelles (CMC = 0.15 mM) for targeted delivery:

Table 2: Drug Loading Efficiency

DrugEncapsulation Efficiency (%)Release (72h, pH 7.4)
Doxorubicin92.3 ± 1.578.4%
Curcumin88.7 ± 2.181.2%
siRNA76.9 ± 3.465.3%

Data from

Cellular uptake studies in HeLa cells show 3.8-fold higher accumulation compared to PEGylated carriers, due to receptor-mediated endocytosis .

Industrial and Materials Science Applications

Polymer Crosslinking

Diallyl L-glutamate serves as a crosslinker in poly(ethylene glycol) diacrylate (PEGDA) hydrogels. At 5 mol%, it increases compressive modulus from 12 kPa to 48 kPa while maintaining 85% swellability . The allyl groups undergo radical polymerization, creating a dual network structure (Figure 2).

Agricultural Biostimulants

Field trials with tomato plants (1 mM foliar spray) demonstrated:

  • 34% increase in fruit yield

  • 28% reduction in water requirement

  • Enhanced glutamine synthetase activity (2.1-fold)

Mechanistic studies link these effects to improved nitrogen assimilation and ROS scavenging via glutathione pathways .

Recent Advances in Biocatalytic Production

Photoenzymatic Synthesis

A breakthrough 2024 study achieved 98% enantiomeric excess using vaterite-Au-EY composites under visible light:

α-Ketoglutarate+NH4+GDH, NADHL-GlutamateDiallyl ester\text{α-Ketoglutarate} + \text{NH}_4^+ \xrightarrow{\text{GDH, NADH}} \text{L-Glutamate} \rightarrow \text{Diallyl ester}

This continuous-flow system achieves 453 μmol/L·h productivity, surpassing batch methods by 3.2-fold .

Metabolic Engineering

CRISPR-edited Corynebacterium glutamicum strains produce diallyl L-glutamate directly from glucose:

  • Titer: 58 g/L

  • Yield: 0.38 g/g substrate

  • Productivity: 1.2 g/L·h

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